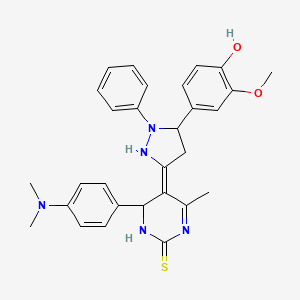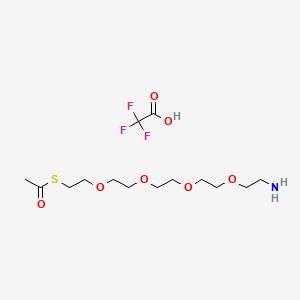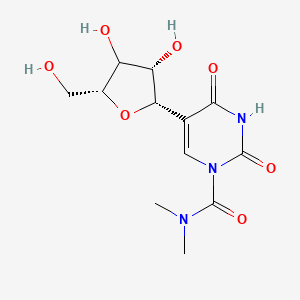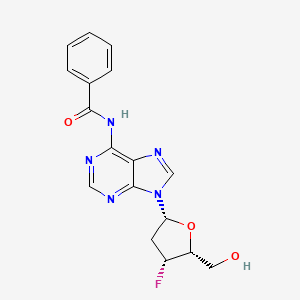
Antitumor agent-86
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-86 is a compound known for its potent antineoplastic activity. It has shown significant efficacy in inhibiting the proliferation of various cancer cell lines, including MCF-7 breast cancer cells, by inducing cell apoptosis and cell cycle arrest. The compound targets the RAS/PI3K/Akt/JNK signaling cascades, which are crucial pathways involved in cancer cell survival and proliferation .
Métodos De Preparación
The synthesis of Antitumor agent-86 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of pyrimidine-2-thione derivatives. The synthetic route involves the use of specific reagents and conditions to achieve the desired chemical structure. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
Antitumor agent-86 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form different derivatives that may have varying degrees of antitumor activity .
Aplicaciones Científicas De Investigación
Antitumor agent-86 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antitumor activity and to develop new derivatives with enhanced efficacy. In biology, the compound is used to investigate the cellular pathways involved in cancer cell proliferation and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers. Its ability to induce cell cycle arrest and apoptosis makes it a promising candidate for further clinical development.
Mecanismo De Acción
The mechanism of action of Antitumor agent-86 involves the inhibition of the RAS/PI3K/Akt/JNK signaling pathways. These pathways play a crucial role in the survival and proliferation of cancer cells. By targeting these pathways, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. The compound also affects the expression levels of various proteins involved in these pathways, further enhancing its antitumor activity .
Comparación Con Compuestos Similares
Antitumor agent-86 can be compared with other similar compounds, such as cisplatin, carboplatin, and oxaliplatin. These compounds are also known for their antitumor activity and are widely used in chemotherapy. this compound has shown unique properties, such as its ability to target specific signaling pathways involved in cancer cell survival. This makes it a promising candidate for further research and development. Similar compounds include other platinum-based drugs and pyrimidine derivatives that have shown antitumor activity .
Propiedades
Fórmula molecular |
C29H31N5O2S |
|---|---|
Peso molecular |
513.7 g/mol |
Nombre IUPAC |
(5E)-6-[4-(dimethylamino)phenyl]-5-[5-(4-hydroxy-3-methoxyphenyl)-1-phenylpyrazolidin-3-ylidene]-4-methyl-1,6-dihydropyrimidine-2-thione |
InChI |
InChI=1S/C29H31N5O2S/c1-18-27(28(31-29(37)30-18)19-10-13-21(14-11-19)33(2)3)23-17-24(20-12-15-25(35)26(16-20)36-4)34(32-23)22-8-6-5-7-9-22/h5-16,24,28,32,35H,17H2,1-4H3,(H,31,37)/b27-23- |
Clave InChI |
XEWPWYCZWDMKSX-VYIQYICTSA-N |
SMILES isomérico |
CC\1=NC(=S)NC(/C1=C\2/CC(N(N2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C5=CC=C(C=C5)N(C)C |
SMILES canónico |
CC1=NC(=S)NC(C1=C2CC(N(N2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C5=CC=C(C=C5)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)




![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)


![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)
![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)
![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)
![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
